molecular formula C13H17N3O2S B2482604 1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(thiophen-2-yl)urea CAS No. 2034452-08-7

1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(thiophen-2-yl)urea

Cat. No. B2482604
CAS RN: 2034452-08-7
M. Wt: 279.36
InChI Key: DFMROFMNZYZQLA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of urea derivatives involves strategic functional group interconversions and coupling reactions. For instance, Sarantou and Varvounis (2022) describe a synthesis approach for a related compound, where carbonylation and substitution reactions are employed, highlighting the versatility and efficiency of synthesizing complex urea derivatives (Sarantou & Varvounis, 2022).

Molecular Structure Analysis

Understanding the molecular structure of such compounds is crucial for predicting their reactivity and physical properties. Techniques like FTIR, UV-VIS, 1H, and 13C NMR spectroscopy, alongside high-resolution mass spectrometry, are typically used for structural confirmation. For example, the detailed structural analysis provided by Sarantou and Varvounis (2022) for their synthesized compound offers insights into the potential structural characteristics of "1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(thiophen-2-yl)urea" (Sarantou & Varvounis, 2022).

Chemical Reactions and Properties

Urea derivatives can participate in various chemical reactions, offering pathways to a range of functional materials. The work by Gein et al. (2007) explores reactions of pyrrolin-2-ones with urea, highlighting the chemical versatility of urea derivatives in synthesizing novel compounds with potential biological activity (Gein, Kataeva, & Gein, 2007).

Physical Properties Analysis

The physical properties of such complex molecules, including melting points, solubility, and crystal structure, can be influenced by their molecular architecture. For instance, the crystal structure analysis by Rao et al. (2014) of a Betti base derivative emphasizes the impact of molecular conformation on solid-state properties, which could be relevant for "1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(thiophen-2-yl)urea" (Rao, Basavoju, & A, 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles or electrophiles, acidity or basicity of functional groups, and stability, are crucial for the application of urea derivatives in synthetic chemistry. Thalluri et al. (2014) describe a synthesis method that showcases the reactivity of urea compounds in the formation of hydroxamic acids and ureas from carboxylic acids, demonstrating the broad utility and reactivity of urea derivatives in organic synthesis (Thalluri, Manne, Dev, & Mandal, 2014).

properties

IUPAC Name

1-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-16-8-2-4-10(16)11(17)6-7-14-13(18)15-12-5-3-9-19-12/h2-5,8-9,11,17H,6-7H2,1H3,(H2,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMROFMNZYZQLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNC(=O)NC2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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